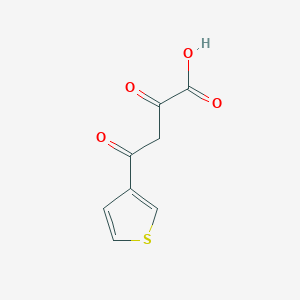![molecular formula C17H17ClN2O B2535044 2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide CAS No. 2097930-07-7](/img/structure/B2535044.png)
2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide, also known as CP-945598, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as CB2 receptor agonists, which have been found to have anti-inflammatory and analgesic properties.
Applications De Recherche Scientifique
Biological Effects of Acetamide Derivatives : Acetamide derivatives, including compounds structurally related to 2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide, have been studied for their biological effects. Research has focused on understanding the toxicology and biological consequences of exposure to various acetamide and formamide derivatives. This includes investigations into their commercial importance and the impact on human health from exposure, highlighting the need for updated information on these chemicals (Kennedy, 2001).
Toxic Effects of Chlorophenols : Chlorophenols, part of the chemical structure of interest, are known for their environmental persistence and toxic effects on aquatic organisms. Studies have detailed how chlorophenols induce oxidative stress, affect immune and endocrine systems, and potentially lead to carcinogenic outcomes in fish. This underscores the environmental and toxicological significance of compounds containing chlorophenyl groups, suggesting avenues for research into their effects and mechanisms of action in biological systems (Ge et al., 2017).
Environmental Impact of Chlorophenols from Industrial Activities : The presence of chlorophenols in municipal solid waste incineration and their role as precursors to more toxic compounds like dioxins have been reviewed. This research highlights the environmental impact of chlorophenols, suggesting potential research applications for this compound in studying the environmental fate and transformation products of chlorophenyl-containing compounds (Peng et al., 2016).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-4-2-1-3-14(15)9-17(21)20-11-12-5-8-16(19-10-12)13-6-7-13/h1-5,8,10,13H,6-7,9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSNNOPDFZKNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

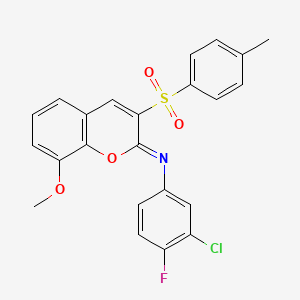
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide](/img/structure/B2534962.png)
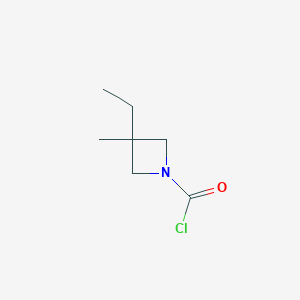
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2534964.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2534966.png)
![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2534968.png)
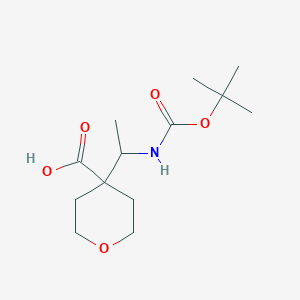
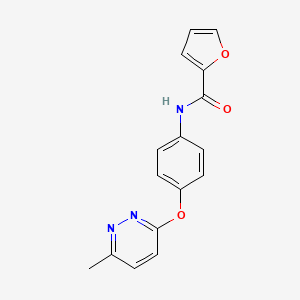
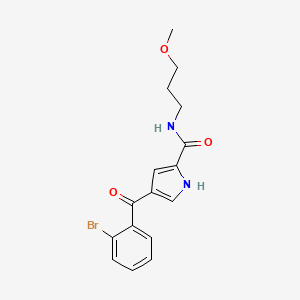
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B2534976.png)
![N-(3-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2534980.png)
![N-(3,4-difluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2534981.png)
